4-(2-Methoxyphenoxy)quinazoline
Overview
Description
4-(2-Methoxyphenoxy)quinazoline is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features a quinazoline core substituted with a 2-methoxyphenoxy group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)quinazoline typically involves the reaction of 2-aminobenzonitrile with 2-methoxyphenol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-aminobenzonitrile attacks the electrophilic carbon of the 2-methoxyphenol, leading to the formation of the quinazoline ring .
Reaction Conditions:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Dimethylformamide (DMF)
Temperature: 120°C
Reaction Time: 12 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction time. The use of microwave-assisted synthesis has also been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Dihydroquinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxyquinazoline
- 2-Phenoxyquinoxaline
- 4-(3-Methoxyphenoxy)quinazoline
Uniqueness
4-(2-Methoxyphenoxy)quinazoline is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical and biological properties. This substitution pattern enhances its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-(2-methoxyphenoxy)quinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-8-4-5-9-14(13)19-15-11-6-2-3-7-12(11)16-10-17-15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWVZAMBHKEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.